molecular formula C13H14F3NO2 B13019362 trans-Methyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

trans-Methyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B13019362
M. Wt: 273.25 g/mol
InChI Key: PJNOYJGTPZLFEN-MNOVXSKESA-N
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Description

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the pyrrolidine ring.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a trifluoromethylphenyl halide with a nucleophile, such as an amine or an alcohol, to form the desired product.

    Esterification: The carboxylate ester can be formed through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or other reduced forms.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms of the ester group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the role of specific molecular interactions or pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate: Similar structure but without the trans configuration.

    Ethyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is unique due to its specific configuration and the presence of both the trifluoromethylphenyl group and the carboxylate ester. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl (3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m1/s1

InChI Key

PJNOYJGTPZLFEN-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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